DL-VALINE (2-13C; 15N)
Description
Significance of Stable Isotopes in Elucidating Biological Processes
Stable isotopes, non-radioactive atoms of an element that contain a different number of neutrons, have become indispensable tools in the life sciences. iaea.org Their use in biochemical research allows scientists to trace the metabolic fate of molecules within a biological system without the complications associated with radioactivity. musechem.com By introducing molecules labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into cells or organisms, researchers can follow their journey through complex metabolic pathways. mdpi.com This technique, known as stable isotope tracing, provides unparalleled insights into the intricate wiring of cellular metabolism. nih.govspringernature.com
Role of Labeled Amino Acids in Advanced Research Methodologies
Amino acids are the fundamental building blocks of proteins and play central roles in a vast array of metabolic processes. creative-proteomics.com Consequently, amino acids labeled with stable isotopes are powerful probes for studying protein synthesis, degradation, and the intricate network of metabolic pathways they participate in. maastrichtuniversity.nlnumberanalytics.com Techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) utilize labeled amino acids to quantify differences in protein abundance between different cell populations.
The use of stable isotope-labeled amino acids extends to metabolic flux analysis, a technique that quantifies the rates of metabolic reactions. numberanalytics.com By tracing the incorporation of isotopes from a labeled amino acid into other metabolites, researchers can map and quantify the flow of atoms through metabolic networks. nih.gov This approach has been instrumental in understanding metabolic reprogramming in diseases like cancer and in identifying potential therapeutic targets. mdpi.comnumberanalytics.com For instance, studies using ¹³C-labeled glutamine have revealed altered glutamine metabolism in cancer cells, highlighting its importance for their growth. numberanalytics.com
Overview of DL-VALINE (2-13C; 15N) as a Dual-Labeled Isotopic Probe
DL-VALINE (2-13C; 15N) is a specialized isotopic tracer that contains two different stable isotopes: Carbon-13 at the second carbon position and Nitrogen-15 in the amino group. This dual-labeling strategy offers significant advantages for certain research applications. The presence of both ¹³C and ¹⁵N allows for the simultaneous tracing of both the carbon skeleton and the nitrogen component of the valine molecule as it is metabolized. nih.govbiorxiv.org
This dual-labeled approach can provide more detailed information about metabolic fluxes and reaction mechanisms compared to single-labeled tracers. nih.gov For example, it can help to distinguish between pathways that involve the transfer of the amino group (transamination) and those that only involve the carbon backbone. The ability to track both carbon and nitrogen fluxes simultaneously enhances the resolution of metabolic flux analysis and provides a more comprehensive picture of cellular metabolism. nih.govbiorxiv.org The distinct masses of the ¹³C and ¹⁵N isotopes allow for their separate detection and quantification using mass spectrometry, making DL-VALINE (2-13C; 15N) a powerful tool for advanced biochemical and metabolic research. eurisotop.com
Interactive Data Table: Properties of DL-VALINE (2-13C; 15N)
| Property | Value |
| Chemical Formula | C₄¹³CH₁₁¹⁵NO₂ |
| Isotopic Labels | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Labeled Position | C2 (Carbon-13), Amino Group (Nitrogen-15) |
| Primary Application | Stable Isotope Tracer |
| Analytical Techniques | Mass Spectrometry, NMR Spectroscopy |
Properties
Origin of Product |
United States |
|---|
Synthetic Methodologies and Isotopic Enrichment of Dl Valine 2 13c; 15n
Stereoselective Synthesis Approaches for Labeled Amino Acids
The synthesis of amino acids can be approached through methods that yield racemic mixtures (a mix of D and L isomers) or through stereoselective methods that predominantly produce one isomer.
Strecker Synthesis: This is one of the most fundamental methods for synthesizing amino acids, typically yielding a racemic mixture (DL-amino acids). The process begins with an aldehyde, which for valine is isobutyraldehyde. pearson.com The aldehyde reacts with ammonia (B1221849) and cyanide, followed by hydrolysis, to produce the amino acid. pearson.com This pathway is highly adaptable for isotopic labeling, as labeled sources of ammonia and cyanide can be readily incorporated.
Asymmetric Synthesis: To achieve stereoselectivity (producing primarily the L- or D-isomer), chiral auxiliaries or catalysts are employed. For instance, the electrophilic amination of Oppolzer's acyl sultams has been used for the stereoselective synthesis of L-[α-¹⁵N]amino acids. lookchem.com In such methods, a chiral molecule guides the reaction to favor the formation of one stereoisomer over the other. While highly effective for producing single isomers like L-Valine, these methods are more complex than classical approaches that yield DL-mixtures.
Enzymatic Synthesis: Biocatalytic methods using enzymes like transaminases can offer high stereoselectivity under mild reaction conditions. These methods can convert a keto-acid precursor into the corresponding amino acid with a high degree of stereochemical purity.
For the production of DL-VALINE (2-13C; 15N), a non-stereoselective approach like the Strecker synthesis is often the most direct and efficient route.
Incorporation of ¹³C and ¹⁵N Isotopes at Specific Molecular Positions
The precise placement of isotopes is the most critical aspect of synthesizing labeled compounds. For DL-VALINE (2-13C; 15N), the goal is to introduce ¹³C at the C-2 position and ¹⁵N at the amino group.
A modified Strecker synthesis is an effective method to achieve this specific labeling pattern. The key is the use of isotopically enriched starting materials:
Isobutyraldehyde serves as the carbon backbone for the valine side chain.
¹⁵N-labeled Ammonium Chloride (¹⁵NH₄Cl) is used as the nitrogen source, ensuring the incorporation of the ¹⁵N isotope into the amino group. Commercially available ¹⁵NH₄Cl often has an isotopic purity of >98-99%. nih.gov
¹³C-labeled Cyanide , typically from Potassium Cyanide (K¹³CN) or Sodium Cyanide (Na¹³CN), provides the C-2 carbon.
The reaction proceeds in two main steps:
Formation of α-aminonitrile: Isobutyraldehyde reacts with ¹⁵N-ammonia and ¹³C-cyanide to form 2-amino-3-methylbutanenitrile, which is labeled with ¹⁵N at the amino position and ¹³C at the nitrile carbon.
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, which converts the ¹³C-nitrile group into a ¹³C-carboxylic acid group, yielding the final product, DL-VALINE (2-13C; 15N).
Alternative advanced methods, such as palladium-catalyzed C(sp³)–H functionalization, represent versatile routes for creating ¹³C methyl-labeled amino acids, demonstrating the ongoing innovation in isotopic labeling synthesis. rsc.org
| Precursor | Isotope Introduced | Target Position |
| ¹⁵NH₄Cl | Nitrogen-15 | Amino Group |
| K¹³CN / Na¹³CN | Carbon-13 | Alpha-Carbon (C2) |
| Isobutyraldehyde | Unlabeled Carbon Backbone | Side Chain and C1 |
Optimization of Synthetic Pathways for High Isotopic Purity and Yield
Achieving a high yield and exceptional isotopic purity is paramount for the utility of the final labeled compound. Optimization involves refining several aspects of the synthesis and purification process.
Starting Material Purity: The isotopic enrichment of the final product is fundamentally limited by the isotopic purity of the starting materials. Using precursors with the highest available enrichment (e.g., 99 atom % ¹³C or ¹⁵N) is crucial. nih.gov
Reaction Conditions: Factors such as temperature, reaction time, solvent, and pH must be carefully controlled to maximize the conversion of reactants to the desired product and minimize side reactions. For example, in the Strecker synthesis, controlling the temperature during the addition of reagents can prevent the formation of unwanted byproducts.
Purification: After synthesis, the crude product is a mixture containing the desired labeled valine, unreacted starting materials, and byproducts. Rigorous purification is essential. Techniques such as ion-exchange chromatography are highly effective for separating the target amino acid from other charged and uncharged molecules. Recrystallization can also be used to enhance both chemical and isotopic purity.
Preventing Isotopic Dilution: Throughout the synthesis and purification process, care must be taken to avoid contamination with natural abundance (¹²C and ¹⁴N) compounds. This includes using clean glassware and high-purity solvents to prevent dilution of the isotopic labels. Metabolic scrambling, where isotopes are unintentionally transferred to other molecules in biological systems, is a concern in biosynthetic labeling but is controlled in chemical synthesis by the defined reaction pathway. acs.org
Isotopic Distribution and Purity Assessment Techniques
Confirming the successful incorporation of isotopes at the correct positions and quantifying the isotopic purity are critical final steps. A combination of mass spectrometry and NMR spectroscopy is typically employed for this comprehensive analysis. alfa-chemistry.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio of the synthesized molecule with high accuracy. researchgate.net This confirms that the molecular weight corresponds to that of valine with the addition of one ¹³C and one ¹⁵N atom (an increase of approximately 2 Da over unlabeled valine). MS can also quantify the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the fully labeled species versus partially labeled or unlabeled species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unequivocally determining the exact location of the isotopic labels within the molecule. alfa-chemistry.com
¹³C NMR: A ¹³C NMR spectrum will show a strong signal for the C-2 carbon, confirming the position of the ¹³C label.
¹⁵N NMR: An ¹⁵N NMR spectrum will confirm the presence of the ¹⁵N in the amino group.
Heteronuclear Coupling: The most definitive evidence comes from observing the scalar coupling (J-coupling) between the adjacent ¹³C-2 and ¹⁵N nuclei. This coupling provides unambiguous proof of their connectivity.
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight, quantifies isotopic enrichment and distribution. researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Determines the precise location of isotopic labels within the molecule. alfa-chemistry.com |
| GC-C-IRMS | Provides high-precision measurement of overall isotopic abundance. ucdavis.edu |
Applications in Metabolic Research and Metabolic Flux Analysis
Fundamental Principles of Stable Isotope Tracing
Stable isotope tracing is a technique used to understand cellular metabolism by introducing molecules labeled with non-radioactive, heavy isotopes (such as ¹³C and ¹⁵N) into a biological system. chempep.comunt.edu Cells metabolize these labeled substrates, incorporating the isotopes into various downstream metabolites. creative-proteomics.com By tracking the distribution of these heavy isotopes in the resulting metabolic products using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic networks. wikipedia.orgnih.gov
The use of DL-VALINE (2-13C; 15N) provides two distinct points of information from a single tracer molecule. The ¹³C at the second carbon position allows for tracking the carbon skeleton of valine, while the ¹⁵N on the amino group enables the tracking of nitrogen's fate. This dual-labeling strategy is crucial for simultaneously investigating interconnected carbon and nitrogen metabolism. nih.govembopress.org
When cells are supplied with DL-VALINE (2-13C; 15N), the ¹³C-labeled carbon backbone of valine enters the cell's metabolic network. Valine is a branched-chain amino acid (BCAA), and its catabolism leads to intermediates that feed into central metabolic pathways. nih.gov Specifically, the breakdown of valine produces succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
By measuring the incorporation of the ¹³C label from the second carbon of valine into TCA cycle intermediates and other connected metabolites, researchers can trace the contribution of valine's carbon to cellular energy production and biosynthetic pathways. This allows for the quantification of flux through specific enzymatic reactions and provides insights into how cells utilize amino acids as a carbon source under various physiological or pathological conditions. nih.gov
Simultaneously, the ¹⁵N label on the amino group of DL-VALINE (2-13C; 15N) is used to trace nitrogen pathways. The initial step in amino acid catabolism is typically a transamination reaction, where the amino group is transferred to an α-keto acid, forming a new amino acid and a new α-keto acid. In the case of valine, its amino group can be transferred to α-ketoglutarate to form glutamate (B1630785), which is a central hub for nitrogen metabolism in many organisms. nih.govembopress.org
By tracking the ¹⁵N isotope, scientists can:
Determine the rates of valine transamination.
Identify the primary nitrogen acceptors.
Quantify the flux of nitrogen from valine to other amino acids and nitrogenous compounds like nucleotides. nih.gov
This dual-labeling approach provides a comprehensive view of how carbon and nitrogen metabolism are coordinated. embopress.org For example, it can be used to study the metabolic relationship between leaves and nodules in symbiotic plant-microbe associations or to unravel the metabolism of pathogens within host cells. nih.govresearchgate.net
Quantitative Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful analytical technique that uses stable isotope labeling to provide quantitative measurements of reaction rates (fluxes) throughout a metabolic network. creative-proteomics.comspringernature.com It is considered a gold standard for quantifying the activity of metabolic pathways in living cells. creative-proteomics.com The process involves introducing a ¹³C-labeled substrate, like the valine tracer, to cells until they reach an isotopic steady state, meaning the distribution of isotopes in metabolites is stable. researchgate.net The labeling patterns of intracellular metabolites, particularly proteinogenic amino acids, are then measured. researchgate.net
The core of ¹³C-MFA is the inference of metabolic fluxes from the measured isotopic labeling patterns. creative-proteomics.com Different metabolic pathways result in unique patterns of isotope distribution in the final products. creative-proteomics.com For example, the pattern of ¹³C atoms in an amino acid synthesized by the cell will depend on the fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
This relationship is captured in a computational model that includes the biochemical reactions of the cell and the atom transitions for each reaction. By feeding the experimentally measured isotope distributions (from MS or NMR) into the model, an optimization algorithm can estimate the set of intracellular fluxes that best explains the observed labeling patterns. nih.gov The redundancy in measurements, where many isotope patterns are used to estimate a smaller number of fluxes, enhances the accuracy and statistical confidence of the results. creative-proteomics.com
Table 1: Key Steps in ¹³C-MFA
| Step | Description |
| Experimental Design | Selection of the optimal isotopic tracer(s) and labeling measurements for the specific biological system and research question. researchgate.net |
| Tracer Experiment | Culturing cells with the ¹³C-labeled substrate until an isotopic steady state is reached. creative-proteomics.com |
| Isotopic Labeling Measurement | Harvesting the cells, extracting metabolites (often by hydrolyzing proteins to get amino acids), and measuring the mass isotopomer distributions using MS or NMR. nih.govresearchgate.net |
| Flux Estimation | Using a computational model of metabolism to simulate labeling patterns for a given set of fluxes and finding the fluxes that minimize the difference between simulated and measured patterns. nih.gov |
| Statistical Analysis | Evaluating the goodness-of-fit and determining confidence intervals for the estimated fluxes. researchgate.net |
The design of the labeling experiment is critical for the success of an MFA study. researchgate.net The choice of tracer, such as DL-VALINE (2-13C; 15N), significantly impacts the precision of the estimated fluxes. researchgate.net
Isotopically Steady-State MFA: This is the most common approach. It assumes that the cells are in a metabolic steady state (i.e., metabolite concentrations are constant) and an isotopic steady state. researchgate.net This is typically achieved by growing cells for several generations in the presence of the labeled substrate. frontiersin.org This method is well-suited for studying microorganisms in continuous culture or mammalian cells in stable conditions. nih.gov
Isotopically Non-Steady-State MFA (INST-MFA): This method is applied to systems that are at a metabolic steady state but are analyzed during the transient phase before isotopic steady state is reached. vanderbilt.edu Samples are taken at multiple time points after the introduction of the labeled tracer. INST-MFA is particularly useful for systems that label slowly due to large metabolite pools or for autotrophic systems where steady-state labeling provides limited information. vanderbilt.edu The transient labeling patterns contain rich information that can be used to determine fluxes with high precision. vanderbilt.edu
The estimation of metabolic fluxes from isotope labeling data is a computationally intensive task that requires specialized software. wikipedia.org These computational frameworks integrate a metabolic network model, atom transition maps, experimental data, and optimization algorithms to infer flux distributions.
Several software packages and frameworks have been developed to facilitate this process. These tools allow researchers to build metabolic models, simulate labeling data, perform parameter fitting, and conduct statistical analyses. wikipedia.org Recently, machine learning-based frameworks have also been developed to accelerate computation time and improve the stability of solutions in ¹³C fluxomics. nih.govacs.org These advanced computational tools are essential for extracting meaningful biological insights from the complex datasets generated in stable isotope tracing experiments. frontiersin.orgnih.gov
Elucidation of Specific Metabolic Pathways
The use of stable isotope-labeled compounds, such as DL-Valine (2-13C; 15N), is a powerful tool in metabolic research, allowing for the precise tracing of atoms as they move through complex biochemical networks. uni-hannover.de This technique, known as stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis (MFA), provides a dynamic and quantitative picture of pathway activity, which is not achievable through static measurements of metabolite concentrations alone. nih.goveurisotop.comresearchgate.net By introducing a substrate enriched with heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can follow the labeled atoms' incorporation into downstream metabolites, thereby elucidating the contributions of specific pathways to metabolite pools and revealing the connectivity and regulation of metabolic networks. nih.govresearchgate.net The dual labeling of valine with ¹³C at the second carbon position and ¹⁵N in the amino group allows for the simultaneous tracking of both the carbon skeleton and the nitrogen component of the amino acid. nih.govcancer.gov
Investigation of Branched-Chain Amino Acid Catabolism
DL-Valine (2-13C; 15N) is instrumental in dissecting the catabolic pathway of branched-chain amino acids (BCAAs). The catabolism of valine, leucine (B10760876), and isoleucine is a critical metabolic process, particularly in skeletal muscle, providing energy and metabolic intermediates. youtube.com The initial step for all BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which removes the amino group. researchgate.net Using ¹⁵N-labeled valine allows researchers to track the fate of the amino group as it is transferred to other molecules, such as α-ketoglutarate to form glutamate. nih.gov
Following transamination, the resulting α-keto acid, α-ketoisovalerate, undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com The ¹³C label on the valine backbone allows for the tracing of the carbon atoms through subsequent catabolic steps. researchgate.net The breakdown of valine ultimately yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle. researchgate.netnih.gov
Studies using ¹³C-labeled valine have demonstrated this process quantitatively. For instance, tracing experiments in 3T3-L1 adipocytes showed that the catabolism of [U-¹³C]valine led to the formation of a significant M+3 isotopomer of pentadecanoic acid (C15:0), an odd-chain fatty acid, confirming that the three-carbon unit from propionyl-CoA derived from valine acts as a primer for its synthesis. nih.gov This demonstrates a direct link between BCAA catabolism and fatty acid synthesis. nih.gov Such tracer studies are crucial for understanding metabolic diseases where BCAA catabolism is dysregulated, such as Maple Syrup Urine Disease, which results from a deficiency in the BCKDH complex. youtube.com
| Study Focus | Labeled Substrate | Key Finding | Reference |
| BCAA Catabolism & Fatty Acid Synthesis | [U-¹³C]valine | Valine-derived propionyl-CoA is a significant precursor for odd-chain fatty acid synthesis. | nih.gov |
| Valine and Leucine Kinetics | L-[1-¹³C,¹⁵N]valine | Determined rates of valine oxidation, deamination, and reamination in healthy men. | researchgate.net |
| Valine Breakdown Pathway | ¹³C₅valine | Traced the conversion of valine to intermediates like α-ketoisovaleric acid and propionylcarnitine. | researchgate.net |
Analysis of Protein Turnover and Amino Acid Recycling
DL-Valine (2-13C; 15N) serves as a powerful tracer for quantifying the dynamic processes of protein synthesis, degradation, and amino acid recycling. cancer.gov The body's protein content is maintained through a constant state of turnover, and the pool of free amino acids available for synthesis is supplied by both dietary intake and the breakdown of endogenous proteins. nih.govmdpi.com Stable isotope tracers are essential for distinguishing between these sources and measuring their respective fluxes. ckisotopes.com
When DL-Valine (2-13C; 15N) is administered, it enters the free amino acid pool that acts as the precursor for protein synthesis. nih.gov The rate of incorporation of the labeled valine into tissue proteins is a direct measure of the fractional synthesis rate (FSR) of those proteins. nih.govnih.gov By measuring the isotopic enrichment in both the precursor pool (e.g., free amino acids in plasma or tissue) and the product (protein-bound amino acids) over time, researchers can calculate the rate at which new proteins are being made. nih.gov
Furthermore, these tracer methods can quantify the extent of amino acid recycling. The isotopic enrichment of the true precursor for protein synthesis (aminoacyl-tRNA) is often lower than that of plasma amino acids because it is diluted by unlabeled amino acids derived from the degradation of intracellular proteins. nih.gov Studies comparing the isotopic enrichment of plasma valine to tRNA-bound valine have shown that even under "flooding dose" conditions designed to minimize this effect, a significant portion of the precursor pool for protein synthesis comes from recycled amino acids from protein degradation. nih.gov For example, in rat brains, valine derived from protein degradation contributed 63% to the precursor pool under normal conditions and 26% under flooding conditions. nih.gov This highlights the importance of recycling in maintaining amino acid homeostasis for protein synthesis.
| Study Parameter | Normal Conditions | "Flooding" Conditions | Reference |
| Contribution of protein degradation to precursor valine pool in rat brain | 63% | 26% | nih.gov |
| Fractional Synthesis Rate (FSR) in colorectal tumors (%/day) | 13.44 ± 6.9 | N/A | nih.gov |
| Fractional Synthesis Rate (FSR) in healthy colon (%/day) | 10.9 ± 8.1 | N/A | nih.gov |
Interrogation of Anabolic and Catabolic Contributions to Metabolite Pools
The dual labeling of DL-Valine with ¹³C and ¹⁵N is particularly advantageous for simultaneously tracing the fate of the carbon backbone and the amino nitrogen, allowing for a detailed interrogation of both anabolic (biosynthetic) and catabolic (degradative) contributions to various metabolite pools. nih.gov This approach, often termed ¹³C¹⁵N-Metabolic Flux Analysis, provides a comprehensive view of how different building blocks are utilized and routed through the metabolic network. nih.gov
The ¹³C label tracks the flow of valine's carbon skeleton into various pathways. As a glucogenic amino acid, valine's catabolism produces propionyl-CoA, which is converted to succinyl-CoA, an intermediate of the Krebs cycle. youtube.com By tracking the appearance of ¹³C in Krebs cycle intermediates and related compounds, researchers can quantify the anaplerotic contribution of valine—its role in replenishing the cycle's intermediates. researchgate.net This is crucial for cellular energy production and providing precursors for biosynthesis. researchgate.net
Simultaneously, the ¹⁵N label tracks the nitrogen atom. The initial transamination step of valine catabolism transfers this ¹⁵N to α-ketoglutarate, forming ¹⁵N-glutamate. nih.gov Glutamate is a central hub in nitrogen metabolism, donating its amino group for the synthesis of other non-essential amino acids and nitrogenous compounds. nih.gov By monitoring the distribution of ¹⁵N from valine into glutamate, alanine, aspartate, and other amino acids, researchers can map the flow of nitrogen and quantify the rates of transamination and amino acid biosynthesis. nih.gov This dual-isotope approach provides a powerful platform to resolve both carbon and nitrogen fluxes quantitatively, establishing the interconnectedness of central carbon and nitrogen metabolism. nih.gov
Dynamic Assessment of Metabolic Regulation and Pathway Connectivity
Stable isotope tracing with compounds like DL-Valine (2-13C; 15N) enables a dynamic assessment of metabolic regulation and the intricate connectivity between different metabolic pathways. nih.gov Unlike static metabolomic snapshots, flux analysis provides a direct readout of in vivo pathway activities and how they respond to physiological or pathological changes. nih.gov By taking samples at multiple time points after introducing the tracer, researchers can observe how quickly the label is incorporated into various downstream metabolites, revealing information about pool sizes and turnover rates.
| Kinetic Parameter (μmol kg⁻¹h⁻¹) | Valine | Leucine | Reference |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | researchgate.net |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | researchgate.net |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | researchgate.net |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | researchgate.net |
Furthermore, these tracing experiments reveal critical connections between metabolic networks. As previously noted, the catabolism of valine is directly linked to the Krebs cycle through the production of succinyl-CoA and to fatty acid synthesis via propionyl-CoA. researchgate.netnih.gov Isotope tracing can quantify the flux through these connections. For example, by using labeled glucose and glutamine in conjunction with labeled fatty acids, studies have shown how anaplerotic compounds can alter the contribution of different carbon sources to the Krebs cycle. researchgate.net This ability to simultaneously assess multiple pathways and their intersections is a key strength of stable isotope tracing, providing a systems-level view of metabolic regulation in health and disease. nih.govnih.gov
Applications in Structural Biology and Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique that leverages isotopically labeled compounds like DL-Valine (2-13C; 15N) to derive atomic-level information. preprints.org The presence of ¹³C and ¹⁵N nuclei, which are NMR-active, allows for the use of multidimensional heteronuclear NMR experiments that can resolve the spectral crowding inherent in large proteins. nih.govnih.gov
In solution-state NMR, proteins are studied in a state that closely mimics their native physiological environment. Isotopic labeling is essential for overcoming the size limitations of NMR, enabling the study of proteins and protein complexes exceeding 30 kDa. nih.gov
The process of determining the three-dimensional structure of a protein by NMR begins with resonance assignment, which involves attributing each signal in the NMR spectrum to a specific atom in the protein. nih.gov For larger proteins, uniform labeling with ¹³C and ¹⁵N can lead to highly congested spectra where signals overlap, making unambiguous assignment difficult. nih.govwhiterose.ac.uk
Site-specific labeling, where only certain amino acid types or specific atoms are isotopically enriched, is a powerful strategy to simplify these complex spectra. nih.gov Introducing DL-Valine (2-¹³C; ¹⁵N) into a protein that is otherwise unlabeled allows researchers to selectively observe signals originating only from valine residues. The ¹⁵N label on the backbone amide and the ¹³C label on the adjacent alpha-carbon provide a unique spectroscopic signature. This enables the use of triple-resonance NMR experiments (correlating ¹H, ¹⁵N, and ¹³C nuclei) to confidently trace the backbone connectivity from one valine residue to the next, significantly aiding in the sequential assignment process. meihonglab.com This approach has been instrumental in assigning resonances in solid peptides and proteins where spectral resolution can be a challenge. meihonglab.com
Table 1: Key NMR Experiments Utilizing ¹³C and ¹⁵N Labels for Resonance Assignment
| Experiment Type | Nuclei Correlated | Purpose |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹⁵N or ¹H-¹³C | Provides a "fingerprint" of the protein, with one peak per residue (for ¹H-¹⁵N). |
| HNCA | Hɴ, N, Cα | Correlates an amide proton and nitrogen with the alpha-carbon of the same residue and the preceding one. Essential for sequential backbone assignment. |
| HNCACB | Hɴ, N, Cα, Cβ | Correlates an amide proton and nitrogen with the alpha and beta carbons of the same residue and the preceding one. Helps distinguish amino acid types. |
| 3D NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through space | Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation. Isotope editing (¹³C- or ¹⁵N-edited) resolves overlap. nih.gov |
While the (2-¹³C; ¹⁵N) label is critical for backbone studies, the valine side chain, with its two methyl groups (γ1 and γ2), offers unique advantages, particularly in the study of large proteins. unl.pt The methyl groups of valine, leucine (B10760876), and isoleucine (ILV) are often located in the hydrophobic core of proteins and serve as excellent probes for elucidating protein structure and dynamics. unl.ptprotein-nmr.org.uk
Specialized labeling strategies use precursors like α-ketoisovaleric acid to introduce ¹³C-labeled methyl groups into an otherwise deuterated protein. isotope.com This approach dramatically simplifies the proton NMR spectrum and enhances sensitivity by taking advantage of the favorable relaxation properties of methyl groups. isotope.comisotope.com These ¹³CH₃ probes are invaluable for generating long-range distance restraints through Nuclear Overhauser Effect (NOE) measurements, which are essential for defining the global fold of large proteins. protein-nmr.org.uk The combination of backbone labeling (e.g., with DL-Valine (2-¹³C; ¹⁵N)) and selective methyl labeling provides complementary sets of structural restraints, leading to more accurate and higher-resolution protein structures. unl.ptutoronto.ca
Understanding how proteins interact with other molecules, such as small-molecule drugs or other proteins, is fundamental to biology and drug discovery. universiteitleiden.nl NMR spectroscopy is exceptionally well-suited for studying these interactions in solution. diva-portal.org By incorporating DL-Valine (2-¹³C; ¹⁵N) into a target protein, researchers can monitor the chemical environment of specific valine residues upon the addition of a binding partner.
When a ligand binds to a protein, it can induce changes in the protein's structure and electronic environment. diva-portal.org These changes are detected as perturbations in the chemical shifts of the NMR signals from the labeled sites. By observing which valine residues experience the most significant chemical shift perturbations in a ¹H-¹⁵N HSQC spectrum, scientists can map the ligand binding site on the protein's surface. researchgate.net Furthermore, the magnitude and direction of these shifts can provide insights into the conformational changes the protein undergoes to accommodate the ligand, offering a detailed view of the binding mechanism at atomic resolution. diva-portal.org
Many biologically important systems, such as membrane proteins, amyloid fibrils, and large viral capsids, are not amenable to study by solution NMR or X-ray crystallography due to their large size, insolubility, or non-crystalline nature. mpg.desigmaaldrich.com Solid-state NMR (ssNMR) has emerged as a powerful technique to determine the structure of these challenging biomolecular assemblies. nih.govresearchgate.net
In ssNMR, uniform isotopic labeling is often the first and most cost-effective approach. sigmaaldrich.com This involves preparing a protein where nearly all carbon atoms are ¹³C and all nitrogen atoms are ¹⁵N. This is typically achieved by expressing the protein in bacteria grown on media containing [U-¹³C]-glucose and [¹⁵N]-ammonium chloride as the sole carbon and nitrogen sources, respectively. nih.govsigmaaldrich.com DL-Valine, along with other amino acids, becomes uniformly labeled through cellular metabolism.
This comprehensive labeling allows for the application of multidimensional ssNMR correlation experiments that measure distances and torsion angles throughout the protein. sigmaaldrich.com For example, 2D and 3D ¹³C-¹³C and ¹⁵N-¹³C correlation experiments are used to obtain sequential resonance assignments and long-range distance restraints, which are then used to calculate a high-resolution 3D structure. meihonglab.commpg.de Uniform labeling with compounds derived from labeled valine has been successfully applied to determine the structures of amyloid fibrils and other large protein assemblies, providing critical insights into their assembly and function. sigmaaldrich.com
Table 2: Research Findings on Isotopic Labeling in NMR
| Labeled Compound/Precursor | Protein System Studied | Technique | Key Finding |
| [U-¹³C,¹⁵N]-labeled residues | Microcrystalline proteins (e.g., Ubiquitin, GB1) | Solid-State NMR | Demonstrated the capability of ssNMR to determine de novo 3D structures of proteins. sigmaaldrich.com |
| [3,3'-¹³C]-α-ketoisovalerate | Various proteins | Solution NMR | Selective ¹³C labeling of valine and leucine methyl groups increases sensitivity nearly 3-fold for NMR-based screening compared to ¹H/¹⁵N HSQC. researchgate.net |
| [2-¹³C]Glc | T3SS MxiH needles | Solid-State NMR | Allowed for stereospecific assignment of valine and leucine methyl groups and the recording of long-range distance restraints. mpg.de |
| [U-¹⁵N, ILV-¹³C methyl]-labeled sample | Type-three secretion system needle of Shigella flexneri | Solid-State NMR | Enabled the collection of 49 methyl–methyl and methyl–nitrogen distance restraints, including 10 unambiguous long-range restraints. mpg.de |
Solid-State NMR for Complex Biomolecular Assemblies
Mass Spectrometry (MS) Applications
In addition to NMR, mass spectrometry (MS) is another powerful analytical technique that benefits greatly from the use of DL-Valine (2-¹³C; ¹⁵N). The mass difference introduced by the stable isotopes allows for the differentiation and quantification of molecules in complex biological samples.
Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is an approach that uses stable isotope-labeled compounds to trace metabolic pathways and quantify metabolic fluxes. nih.govnih.goveurisotop.com By introducing a labeled precursor like DL-Valine (2-¹³C; ¹⁵N) into a biological system, researchers can follow the incorporation of the isotopes into downstream metabolites.
When a cell or organism is supplied with labeled valine, the ¹³C and ¹⁵N atoms are incorporated into various metabolic pathways. Mass spectrometry can then be used to detect the resulting isotopologues—molecules that are identical in chemical structure but differ in their isotopic composition. eurisotop.com The mass shift caused by the presence of ¹³C and ¹⁵N allows for their clear identification and quantification.
High-resolution mass spectrometry can distinguish between different isotopologues, providing detailed information about the extent of label incorporation. eurisotop.com This allows for both the qualitative identification of metabolites derived from valine and the quantitative measurement of their abundance.
| Analytical Technique | Information Obtained | Key Findings | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Identification and quantification of isotopologues | Reveals the relative contributions of different metabolic pathways. | nih.goveurisotop.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of labeled metabolites | Confirms the position of isotopic labels within a molecule. | uni-hannover.de |
By analyzing the pattern of isotope incorporation into various metabolites over time, researchers can map out the flow of atoms through metabolic networks. nih.gov For example, the catabolism of valine leads to the production of succinyl-CoA, which can then enter the citric acid cycle. study.com By tracking the ¹³C label from valine, one can quantify the contribution of valine to the pool of citric acid cycle intermediates.
A study on the flavor precursors in chives utilized valine-¹³C₅ to track the incorporation of carbon into various sulfur-containing metabolites. uni-hannover.de This research demonstrated that the propyl side chains of certain flavor compounds are derived from valine, although the incorporation was less efficient compared to other related molecules, shedding new light on the biosynthetic pathways. uni-hannover.de Similarly, the ¹⁵N label can be tracked to understand nitrogen metabolism, including transamination reactions and the synthesis of other amino acids and nitrogenous compounds. nih.gov
Quantitative Proteomics and Peptidomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. The use of stable isotope-labeled compounds like DL-Valine (2-13C; 15N) has revolutionized this field by providing highly accurate and reproducible methods for protein quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, renowned for its high precision and accuracy. physiology.org In this method, a known amount of an isotopically labeled internal standard, such as DL-Valine (2-13C; 15N)-containing peptides or proteins, is spiked into a biological sample. physiology.org This "heavy" standard is chemically identical to its naturally occurring "light" counterpart within the sample but is distinguishable by its higher mass due to the presence of ¹³C and ¹⁵N isotopes.
During mass spectrometry analysis, the instrument detects both the light and heavy forms of the valine-containing peptides. The ratio of the signal intensities of the heavy to light peptides is then used to calculate the absolute quantity of the corresponding protein in the original sample. A key advantage of this method is that the internal standard is added at an early stage, correcting for sample losses during preparation and variations in instrument response. d-nb.info
Illustrative Data for IDMS Quantification:
| Analyte | Sample Type | Concentration of Labeled Standard Added | Measured Heavy/Light Ratio | Calculated Protein Concentration |
| Protein X (Peptide A) | Human Plasma | 10 pmol | 0.95 | 10.53 pmol |
| Protein Y (Peptide B) | Cell Lysate | 25 pmol | 1.20 | 20.83 pmol |
| Protein Z (Peptide C) | Tissue Homogenate | 5 pmol | 0.50 | 10.00 pmol |
This table presents hypothetical data to illustrate the principle of IDMS. Actual values would be determined experimentally.
Understanding the rates of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular regulation and disease states. sigmaaldrich.com Metabolic labeling with stable isotope-labeled amino acids like DL-Valine (2-13C; 15N) is a powerful technique to measure these dynamic processes in vivo. nih.govnih.gov
In a typical experiment, an organism or cell culture is exposed to a diet or medium containing the labeled valine. Over time, this "heavy" valine is incorporated into newly synthesized proteins. By collecting samples at different time points and analyzing the isotopic enrichment of valine in the proteins using mass spectrometry, researchers can determine the rate of protein synthesis. nih.gov Conversely, by replacing the labeled medium with an unlabeled one and tracking the disappearance of the heavy valine from the proteome, the rate of protein degradation can be measured.
Example Research Findings on Protein Turnover:
A study investigating protein fractional synthetic rates in the skeletal muscle of piglets utilized an infusion of L-[1-¹³C]valine. nih.gov The researchers measured the isotopic enrichment of valine in muscle protein over a 6-hour period. The mean tracer mole ratio of valine in the muscle protein fraction at the end of the infusion was found to be 0.000236 ± 0.000038. nih.gov This data allowed for the calculation of the mean protein fractional synthetic rate in the skeletal muscle, which was determined to be 0.052 ± 0.007% per hour. nih.gov
| Time Point | Isotopic Enrichment of Valine in Protein (%) | Calculated Synthesis Rate (%/hour) |
| 0 hours | 0 | 0 |
| 2 hours | 0.00008 | 0.04 |
| 4 hours | 0.00016 | 0.04 |
| 6 hours | 0.00024 | 0.04 |
This table illustrates the principle of measuring protein synthesis rates using isotopic labeling, with hypothetical data reflecting a constant synthesis rate.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry is instrumental in resolving the complex isotopic patterns that arise from the incorporation of stable isotopes into peptides. nih.gov When a peptide contains one or more DL-Valine (2-13C; 15N) residues, its mass spectrum will exhibit a characteristic pattern of peaks corresponding to the unlabeled peptide and the peptide with one or more heavy valine residues.
The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, allows for the clear separation of these isotopologues. d-nb.info This enables the precise determination of the degree of isotopic enrichment and the confident identification of the labeled peptides. nih.govnih.gov The analysis of these isotopic patterns is fundamental to both IDMS for accurate quantification and to metabolic labeling studies for determining protein turnover rates. nih.govnih.gov Furthermore, ultrahigh mass resolution can even resolve the isotopic fine structure, allowing for the unequivocal assignment of enrichment levels of ¹⁵N and ¹³C. nih.gov
Research Model Systems and Experimental Design Considerations
In Vitro Cellular and Subcellular Systems for Isotopic Tracing
In vitro systems are indispensable for dissecting cellular metabolism at a fundamental level by offering a controlled environment free from the systemic influences of a whole organism. These systems range from whole-cell cultures to isolated organelles and cell-free protein synthesis setups.
When DL-Valine (2-¹³C; ¹⁵N) is introduced into these systems, researchers can trace the ¹³C label to monitor the fate of valine's carbon backbone as it is catabolized into intermediates like succinyl-CoA for the tricarboxylic acid (TCA) cycle. nih.gov Simultaneously, the ¹⁵N label allows for the tracking of the amino group, providing insights into transamination and deamination reactions and nitrogen metabolism. nih.govnih.gov
Cell-Free Protein Synthesis Systems: A significant advantage of using cell-free systems for isotopic labeling is the circumvention of isotope scrambling, a common issue in live-cell (in vivo) experiments. nih.gov In these systems, a cell extract provides the necessary machinery for transcription and translation, while the researcher supplies the building blocks, including the labeled amino acid. This allows for the production of proteins with precisely placed isotopic labels, which is invaluable for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com
Cultured Cells: In whole-cell cultures, labeled valine is used to study a wide array of metabolic processes, including protein synthesis rates, metabolic reprogramming in diseases like cancer, and pathway dynamics. creative-proteomics.com By measuring the incorporation of ¹³C and ¹⁵N into newly synthesized proteins and other metabolites over time, researchers can quantify metabolic fluxes and understand how cells adapt to different conditions. creative-proteomics.comnih.gov
| System Type | Primary Application | Key Advantage | Consideration |
|---|---|---|---|
| Whole-Cell Culture | Metabolic flux analysis, protein turnover studies, disease modeling. creative-proteomics.com | Reflects intact cellular metabolism and regulation. | Susceptible to isotope scrambling; requires complex media. acs.org |
| Subcellular Fractions (e.g., Mitochondria) | Studying organelle-specific metabolic pathways. | Isolates specific reaction networks for focused study. | Lacks the context of whole-cell metabolic integration. |
| Cell-Free Protein Synthesis | Production of specifically labeled proteins for structural biology (NMR). nih.govisotope.com | High labeling efficiency and freedom from isotope scrambling. nih.govnih.gov | Does not provide information on cellular metabolic regulation. |
Ex Vivo Tissue Perfusion Models
Ex vivo tissue and organ perfusion models serve as an intermediate between the simplicity of in vitro cultures and the complexity of in vivo studies. In these systems, an intact organ or tissue is maintained in a viable state outside the body, with a perfusion solution providing oxygen and nutrients. nih.govnih.gov This approach preserves the tissue architecture and cell-to-cell interactions that are lost in cell culture. nih.gov
Introducing DL-Valine (2-¹³C; ¹⁵N) into the perfusate allows for the study of organ-specific metabolism. For example, researchers can investigate how the liver metabolizes valine, tracing the ¹³C and ¹⁵N labels into glucose, ketone bodies, or other metabolites released by the organ. This technique is particularly useful for comparing the metabolic functions of healthy versus diseased organs. nih.gov
The key benefits of ex vivo perfusion include:
Maintenance of Physiological Architecture: The natural structure of the organ is kept intact, allowing for the study of metabolic processes in a more physiologically relevant context. nih.gov
Controlled Environment: Researchers have precise control over the composition of the perfusate, enabling the manipulation of substrate availability. nih.gov
Real-time Monitoring: The system allows for continuous sampling of the perfusate to monitor the uptake of the labeled valine and the release of its metabolic products over time. nih.gov
This model has been successfully used for various organs, including the liver and lungs, providing a powerful platform for metabolic and transplantation research. nih.govhopkinsmedicine.org
Controlled Environmental Systems for Isotopic Labeling Experiments
For studying metabolism at the whole-organism level, particularly in plants and microorganisms, controlled environmental systems are essential for precise isotopic labeling. These systems, often in the form of sealed growth chambers, allow for the strict regulation of atmospheric gases, nutrients, light, and temperature. nih.govnih.govunl.edu
In plant biology, these chambers are used for stable isotope labeling by providing ¹³CO₂ as the carbon source and a ¹⁵N-enriched nutrient solution (e.g., containing ¹⁵NH₄Cl) for nitrogen. nih.govyoutube.com As the plant grows, it incorporates these stable isotopes into all its biomolecules, including amino acids like valine. This results in uniformly labeled plant material that can be used to trace metabolic pathways and understand carbon and nitrogen allocation throughout the plant. youtube.comfrontiersin.org
Recent advancements include the development of integrated systems that combine controlled environments with rapid sampling techniques. The Integrated Isotopic Labeling and Freeze Sampling Apparatus (ILSA), for example, allows for leaf isotopic labeling under defined conditions with the ability to freeze-sample the tissue in as little as 0.05 seconds. nih.gov This rapid sampling is crucial for accurately capturing the transient states of metabolic intermediates. nih.gov
| System Feature | Purpose | Relevance to DL-Valine (2-¹³C; ¹⁵N) Studies |
|---|---|---|
| Airtight Chamber | Maintains a controlled atmosphere with a specific isotopic composition (e.g., ¹³CO₂). youtube.com | Enables the synthesis of uniformly ¹³C-labeled valine within the organism. |
| Hydroponic/Nutrient Delivery System | Provides nutrients with a specific isotopic composition (e.g., ¹⁵N salts). nih.gov | Enables the synthesis of uniformly ¹⁵N-labeled valine within the organism. |
| Environmental Control (Light, Temp, CO₂) | Ensures that metabolic processes are in a steady state for flux analysis. nih.gov | Allows for reproducible experiments to quantify valine metabolism under specific conditions. |
| Automated Rapid Sampling | Minimizes metabolic changes during the sampling process. nih.gov | Improves the accuracy of measuring labeled valine and its downstream metabolites. |
Strategies for Minimizing Isotope Scrambling in Biological Systems
Isotope scrambling refers to the metabolic redistribution of an isotopic label from its original position in a tracer molecule to other positions within the same or different molecules. acs.orgnih.gov This phenomenon can complicate the interpretation of data from metabolic tracing experiments, as it can lead to an underestimation or overestimation of flux through specific pathways. For DL-Valine (2-¹³C; ¹⁵N), the ¹⁵N label on the amino group is particularly susceptible to scrambling via reversible transamination reactions.
Several strategies have been developed to minimize or account for isotope scrambling:
Use of Cell-Free Systems: As mentioned previously, cell-free protein synthesis systems are highly effective at preventing scrambling because the metabolic networks responsible for these reactions are not fully active. nih.govnih.gov
Metabolic Inhibitors: In some in vitro systems, chemical inhibitors can be used to block specific enzymatic reactions that cause scrambling. For example, inhibitors of transaminases can be added to prevent the transfer of the ¹⁵N label from valine to other amino acids like glutamate (B1630785) and aspartate. nih.gov One study demonstrated that the addition of aminooxyacetate and d-malate effectively suppressed scrambling in a cell-free system. nih.gov
Selection of Isotopic Tracers: Using precursors that enter metabolic pathways downstream of major scrambling reactions can be an effective strategy. While this is less applicable to amino acid tracers themselves, the principle of choosing tracers that minimize metabolic loops is important. unl.pt
Advanced Analytical and Computational Methods: High-resolution mass spectrometry can help distinguish between different isotopologues. Furthermore, computational models used for metabolic flux analysis can be designed to account for known scrambling reactions, thereby correcting the final flux calculations. acs.org
| Strategy | Mechanism | Applicable System | Reference |
|---|---|---|---|
| Use of Cell-Free Systems | Bypasses the complex metabolic networks present in living cells. | In Vitro Protein Synthesis | nih.govnih.gov |
| Addition of Metabolic Inhibitors (e.g., aminooxyacetate) | Blocks specific enzymes (e.g., transaminases) that catalyze scrambling reactions. | In Vitro Systems | nih.gov |
| Careful Tracer Selection | Choosing precursors less prone to entering reversible or scrambling pathways. | General Isotopic Tracing | unl.pt |
| Computational Correction | Mathematical models that account for scrambling reactions to refine flux calculations. | Metabolic Flux Analysis | acs.org |
Computational and Bioinformatic Approaches for Isotopic Data Analysis
Software Tools for Metabolic Flux Modeling and Parameter Estimation
Metabolic Flux Analysis (MFA) is a important technique for the quantitative study of metabolic networks. nih.gov Stable isotope-based MFA, particularly using 13C and 15N labeled substrates, provides high-resolution data on intracellular metabolic fluxes. nih.gov A variety of software tools have been developed to handle the complexity of MFA calculations, from model construction and simulation to flux estimation and statistical analysis.
One of the most widely used software packages is INCA (Isotopomer Network Compartmental Analysis) , a MATLAB-based tool that can perform both steady-state and isotopically non-stationary MFA. nih.govnih.govunimib.it INCA provides a graphical user interface for model creation and data input, and it can regress multiple datasets simultaneously to generate a single, robust flux map. nih.govunimib.it It supports data from mass spectrometry and 1H-NMR and includes routines for statistical analysis, such as goodness-of-fit tests and the calculation of confidence intervals for estimated fluxes. vu.nl
Other notable software tools include:
OpenFLUX : An open-source modeling software for 13C-based MFA that is also implemented in MATLAB. nih.gov
13CFLUX2 : A software package that facilitates model generation and computational analysis of steady-state isotope labeling experiments. unimib.it
VistaFlux : This software is designed for qualitative metabolic flux analysis and supports the visualization of isotope label incorporation onto biochemical pathways. It is compatible with data from Agilent TOF-based LC/MS systems and supports common heavy isotopes like 13C, 15N, and 2H. frontiersin.orgspringernature.com
Metran : A software developed for 13C metabolic flux analysis. creative-proteomics.com
IsoDesign : This tool is focused on the optimal design of 13C-labeling experiments to maximize the precision of flux estimations. embopress.org
These tools automate the generation of balance equations for mass and isotopomers and employ numerical algorithms, such as the Levenberg–Marquardt algorithm, to minimize the sum-of-squared residuals between simulated and experimental data, thereby estimating the metabolic fluxes. unimib.it
Table 1: Comparison of Selected Software Tools for Metabolic Flux Analysis
| Software | Platform | Key Features | Isotope Support |
|---|---|---|---|
| INCA | MATLAB | Steady-state and non-stationary MFA, graphical user interface, statistical analysis. nih.govnih.govunimib.itvu.nl | 13C, 15N, 1H. nih.govunimib.it |
| OpenFLUX | MATLAB | Open-source, 13C-based MFA. nih.gov | 13C. nih.gov |
| 13CFLUX2 | Standalone | Steady-state MFA, model generation. unimib.it | 13C. unimib.it |
| VistaFlux | Agilent MassHunter | Qualitative flux analysis, pathway visualization. frontiersin.orgspringernature.com | 13C, 15N, 2H. frontiersin.org |
Algorithms for NMR Spectral Deconvolution and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and concentration of metabolites. unimib.it In the context of isotopic tracing with compounds like DL-VALINE (2-13C; 15N), NMR can provide detailed information on the positional isotopomer distribution within molecules. nih.gov However, the complexity of NMR spectra, especially from biological samples, necessitates the use of advanced algorithms for spectral deconvolution and assignment.
Spectral deconvolution is the process of separating overlapping peaks in an NMR spectrum to accurately quantify the signal from individual metabolites. Bayesian methods have emerged as a powerful approach for this task. mdpi.com Software like BATMAN (Bayesian Automated Metabolite Analyzer for NMR spectra) utilizes Bayesian modeling to deconvolve 1D 1H NMR spectra and estimate metabolite concentrations. unimib.it These algorithms often incorporate prior knowledge from spectral databases to improve the accuracy of deconvolution. mdpi.com
Spectral assignment involves identifying the specific metabolites corresponding to the peaks in an NMR spectrum. This is often achieved by comparing the experimental spectrum to reference spectra from databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). consensus.app For isotopically labeled proteins and amino acids, specialized software has been developed to automate the assignment process. AssignSLP_GUI is a software tool that uses artificial intelligence to assign resonances of sparsely labeled proteins, including those labeled with 13C and 15N. nih.gov Similarly, the ASCAN algorithm automates the sequence-specific NMR assignment of amino acid side-chains using data from 3D 13C- or 15N-resolved [1H,1H]-NOESY spectra. osti.gov
Software packages like MetaboLab and NMRViewJ provide a suite of tools for processing and analyzing NMR data, including functionalities for peak picking, deconvolution, and assignment, which are crucial for metabolic flux analysis. nih.govembopress.org
Statistical Methods for Interpreting Isotopic Enrichment Data
A common approach to assess the quality of a flux map is the goodness-of-fit test , which compares the estimated fluxes to the experimental data. nih.gov The sum of squared residuals (SSR) is a measure of the discrepancy between the model and the data, and a chi-squared test is often used to determine if the SSR falls within an acceptable range for a given number of degrees of freedom. embopress.orgnih.gov
Confidence intervals provide a range of plausible values for the estimated fluxes and are crucial for determining the statistical significance of observed differences between experimental conditions. nih.govvu.nl Due to the non-linear nature of metabolic models, accurately calculating these confidence intervals can be challenging. nih.gov Methods have been developed to derive analytical expressions of flux sensitivities to measurement errors, allowing for the determination of more accurate confidence intervals. nih.gov Wide confidence intervals can indicate that the experimental design is not sufficient to resolve certain fluxes with high precision. vu.nl
Bayesian statistics offers a powerful framework for metabolic flux analysis. nih.govosti.gov The BayFlux method, for example, uses Bayesian inference and Markov Chain Monte Carlo (MCMC) sampling to determine the full distribution of fluxes that are compatible with the experimental data. nih.govosti.gov This approach provides a more complete picture of flux uncertainty compared to traditional methods that provide a single best-fit value. nih.gov Bayesian model averaging can also be used to address the uncertainty associated with the choice of metabolic model. mdpi.comconsensus.app
Furthermore, it is essential to correct for the natural abundance of stable isotopes in the raw data. nih.gov Software tools like IsoCor and FluxFix have been developed to automate this correction, ensuring that the measured isotopic enrichment is solely due to the labeled tracer. creative-proteomics.com
Integration of Multi-Omics Data with Isotopic Tracing Results
To gain a more comprehensive understanding of cellular metabolism, there is a growing trend towards integrating data from multiple "omics" platforms, such as transcriptomics, proteomics, and metabolomics, with isotopic tracing data. frontiersin.orgnih.gov This systems biology approach allows for a more holistic view of how metabolic fluxes are regulated at different biological levels.
Computational methods have been developed to integrate transcriptomic and proteomic data into constraint-based metabolic models. unimib.it For instance, the Linear Bound Flux Balance Analysis (LBFBA) method uses gene or protein expression data to set constraints on the allowable flux through individual reactions in a metabolic network. nih.govosti.gov Similarly, the iMAT (Integrative Metabolic Analysis Tool) algorithm integrates transcriptome data with genome-scale metabolic models to generate tissue-specific models and predict metabolic flux distributions. nih.gov
The INTEGRATE (Model-based multi-omics data INTEGRAtion to characterize mulTi-level mEtabolic regulation) pipeline is another tool that combines transcriptomics and metabolomics data to characterize metabolic regulation. nih.gov By comparing the predicted flux changes based on gene expression with the observed metabolomic data, it is possible to identify reactions that are regulated at the transcriptional level versus those controlled by other mechanisms like allostery or substrate availability. unimib.it
The combination of fluxomics with other omics data provides a more complete picture of the cellular phenotype. frontiersin.orgnih.gov For example, a combined proteomics and metabolomics analysis can help to construct molecular models of how changes in enzyme levels lead to alterations in downstream metabolite concentrations. creative-proteomics.com This integrated approach is crucial for understanding the complex regulatory networks that govern metabolism and for identifying key points of metabolic control.
Future Directions and Emerging Research Avenues
Expansion to More Complex Biological Systems
The initial use of stable isotope-labeled amino acids was largely centered on cell cultures. However, to truly capture the physiology of a disease or biological process, research is increasingly moving towards more complex systems. nih.gov The use of DL-VALINE (2-13C; 15N) and similar tracers is being extended to whole-organism studies, including animal models and humans, a technique sometimes referred to as Stable Isotope Labeling in Mammals (SILAM). chempep.com This in vivo approach allows for the investigation of metabolic fluxes and protein dynamics within the context of systemic signaling and the tissue microenvironment, which cannot be replicated in isolated cell lines. nih.gov
For instance, stable isotope tracing in whole animals provides opportunities to investigate physiological processes that are influenced by the interplay between different organs and tissues. nih.gov This has become particularly crucial in fields like cancer biology, where the tumor microenvironment significantly mediates tumor growth and survival. nih.gov By introducing labeled valine, researchers can track its metabolism and incorporation into proteins across various tissues, providing a dynamic profile of metabolic activity in health and disease. nih.govresearchgate.net This expansion allows for a more holistic understanding of metabolism, bridging the gap between cellular-level experiments and organism-level physiology.
Table 1: Applications of Labeled Valine in Complex Biological Systems
| Biological System | Research Focus | Key Findings with Labeled Valine |
|---|---|---|
| Yeast (S. cerevisiae) | Proteome-wide studies, Nitrogen metabolism | Enables complete metabolic labeling in prototrophic yeast for quantitative proteomics, revealing how nitrogen sources are partitioned through metabolic networks. researchgate.netacs.org |
| Mammalian Models | In vivo metabolic flux analysis, Disease modeling | Allows for dynamic metabolic profiling in the context of a whole animal, capturing effects from systemic signaling and tissue microenvironments. nih.govchempep.com |
| Plants (A. schoenoprasum) | Biosynthesis of flavor precursors | Untargeted metabolomics with 13C5-valine demonstrated its incorporation into flavor precursors like propiin and isoalliin, clarifying biosynthetic pathways. uni-hannover.de |
Integration with Advanced Imaging Modalities
A significant emerging trend is the integration of stable isotope tracing with non-invasive, advanced imaging techniques. This combination has the potential to move beyond measuring bulk metabolic changes in tissues to visualizing metabolic activity spatially and temporally in vivo. Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging/Spectroscopy (MRI/MRS) are at the forefront of this integration.
While PET typically uses radioisotopes like Carbon-11 (¹¹C), studies using [1-¹¹C] DL-valine have demonstrated the potential of using labeled valine as an imaging agent, particularly for tissues with high protein synthesis rates like the pancreas. nih.gov The experience gained from these PET studies can accelerate the translation of stable isotope methods into clinical imaging. nih.gov
More directly relevant to stable isotopes is the development of hyperpolarized ¹³C MRI, also known as Dynamic Nuclear Polarization (DNP)-enhanced ¹³C Magnetic Resonance Spectroscopic Imaging (DNP-MRSI). nih.gov This technique dramatically increases the signal sensitivity of ¹³C-labeled compounds, allowing for real-time tracking of their metabolic conversion. The major advantage of MRS is its chemical specificity, which enables the injected labeled molecule (e.g., ¹³C-valine) to be observed separately from its downstream metabolites, offering a direct window into enzymatic activity within a tumor or organ. nih.gov
Table 2: Integration of Labeled Valine with Advanced Imaging Modalities
| Imaging Modality | Isotope Used | Application | Principle |
|---|---|---|---|
| Positron Emission Tomography (PET) | 11C (Radioisotope) | Pancreas imaging, Tumor detection | Labeled valine accumulates in tissues with high amino acid uptake and protein synthesis; the decay of the radioisotope is detected to create an image. nih.gov |
| Dynamic Nuclear Polarization Magnetic Resonance Spectroscopic Imaging (DNP-MRSI) | 13C (Stable Isotope) | Real-time metabolic imaging, Oncology | The nuclear spin polarization of a 13C-labeled molecule is dramatically increased prior to injection, allowing for sensitive, real-time tracking of its metabolic fate via MRS. nih.gov |
Development of Novel Isotopic Labeling Strategies
The evolution of labeling strategies is continuously refining how researchers can use tracers like DL-VALINE (2-13C; 15N). Early methods focused on uniform labeling, but newer, more sophisticated approaches offer greater control and provide different types of information. nih.gov
One such advancement is pulsed SILAC (pSILAC) , which involves introducing the labeled amino acid for a defined period. This "pulse" allows for the measurement of protein synthesis and turnover rates, adding a temporal dimension to proteomic analysis that was absent in traditional SILAC experiments. nih.gov
Another powerful technique is sparse labeling , where only a select few amino acid types are isotopically labeled. This is particularly useful for simplifying complex Nuclear Magnetic Resonance (NMR) spectra of large proteins or for studies in eukaryotic systems where uniform labeling can be prohibitively expensive. nih.govacs.orgnih.gov Furthermore, methods have been developed that use isotopically labeled biosynthetic precursors, such as α-ketoisovalerate, to specifically label the methyl groups of valine, leucine (B10760876), and isoleucine. mpg.despringernature.com This selective labeling is invaluable for NMR-based structural and dynamic studies of large protein complexes. springernature.com These advanced strategies provide researchers with a versatile toolkit to probe biological systems with greater precision.
Table 3: Novel Isotopic Labeling Strategies
| Strategy | Description | Advantage / Application |
|---|---|---|
| Pulsed SILAC (pSILAC) | Labeled amino acids are introduced into the cell culture medium for a short, defined period (a "pulse"). | Allows for the temporal analysis of protein synthesis and turnover rates, providing dynamic information about the proteome. nih.gov |
| Sparse Labeling | Only selected amino acids (e.g., valine, isoleucine, leucine) are provided in an isotopically labeled form. | Simplifies complex NMR spectra and is a cost-effective alternative for labeling proteins expressed in eukaryotic systems. nih.govnih.gov |
| Precursor-Directed Labeling | Labeled biosynthetic precursors (e.g., α-ketoisovalerate for valine) are added to the growth medium. | Achieves residue-specific or even site-specific labeling (e.g., only methyl groups), which is highly useful for NMR studies of protein structure and dynamics. mpg.despringernature.com |
Contribution to Systems Biology and Mechanistic Understanding of Biological Networks
The ultimate goal of using tracers like DL-VALINE (2-13C; 15N) is to move from cataloging individual components to understanding how they function together in a network. This is the central aim of systems biology. Stable isotope tracing is a key methodology for providing the quantitative data needed to build and validate computational models of metabolic and signaling networks. researchgate.net
Metabolic Flux Analysis (MFA) is a primary example. By tracking the incorporation of ¹³C and ¹⁵N from valine into a multitude of downstream metabolites, researchers can determine the rates of reactions throughout the metabolic network. chempep.comcreative-proteomics.com This provides a functional readout of the metabolic state of a cell or organism. For example, tracer experiments with ¹³C-labeled valine have been used to investigate the partitioning of fluxes around key metabolic nodes, revealing how cells allocate resources between catabolism and anabolism. researchgate.net
In proteomics, quantitative methods like SILAC, which rely on labeled amino acids, provide essential data on how the thousands of proteins in a cell change in response to perturbations. nih.gov This information is critical for understanding the logic of cellular signaling and regulatory networks. By integrating data from isotope-assisted metabolomics and proteomics, a more comprehensive and mechanistic picture of biological systems can be constructed, revealing how metabolic pathways are rewired in disease and identifying new targets for therapeutic intervention.
Table 4: Labeled Valine in Systems Biology and Network Analysis
| Analytical Approach | Pathway/Process Investigated | Contribution to Mechanistic Understanding |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Branched-chain amino acid (BCAA) metabolism, Central carbon metabolism | Quantifies the flow of metabolites through biochemical pathways, providing a comprehensive picture of how cells partition nitrogen and carbon resources from amino acids. researchgate.netcreative-proteomics.com |
| Quantitative Proteomics (SILAC) | Protein synthesis, degradation, and abundance changes | Enables accurate, genome-wide quantification of protein population changes, offering insights into cellular responses to stimuli and the dynamics of biological networks. nih.gov |
| Isotope-Resolved Metabolomics | Identification of metabolic by-products and sources | Traces the fate of labeled valine to identify and determine the origin of numerous metabolic by-products, helping to map active and inactive pathways comprehensively. nih.govpnas.org |
Q & A
Q. What is the rationale for using ¹³C and ¹⁵N isotopic labeling in DL-valine studies, and how does it enhance metabolic or structural analysis?
Isotopic labeling allows precise tracking of molecular pathways in metabolic studies (e.g., protein synthesis) and improves signal resolution in techniques like NMR or IRMS. For example, ¹³C labeling at the C2 position enables targeted analysis of valine’s role in the citric acid cycle, while ¹⁵N labeling aids in studying nitrogen metabolism in biological systems .
Q. Which analytical techniques are most suitable for quantifying ¹³C/¹⁵N enrichment in DL-valine, and what standards should be used?
Combustion elemental analysis coupled with isotope ratio mass spectrometry (EA-IRMS) is the gold standard. DL-valine itself can serve as a running standard (δ¹³C = -10.57‰, δ¹⁵N = -6.15‰) to calibrate sample measurements, with Merck Gel as a secondary standard for error correction . For structural validation, ¹³C-¹⁵N NMR spectroscopy (e.g., double-acquisition schemes) improves signal-to-noise ratios by 30–50% compared to conventional methods .
Q. How should researchers design baseline experiments to validate isotopic purity and avoid contamination?
- Use triplicate runs of laboratory standards (e.g., DL-valine, Merck Gel) every 11 samples to monitor instrument drift.
- Implement blank samples to detect cross-contamination.
- Report δ-values using the Vienna PeeDee Belemnite (VPDB) standard for carbon and atmospheric N₂ for nitrogen .
Q. What reporting protocols are critical for preclinical studies involving isotopically labeled valine?
Addressing peer-review critiques of isotopic data interpretation :
- Preemptively address confounding variables (e.g., microbial degradation of valine in environmental samples).
- Provide error margins for δ-values (±0.2‰ for ¹³C, ±0.3‰ for ¹⁵N) and justify outliers .
Data Presentation Standards
Q. Best practices for visualizing isotopic data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
